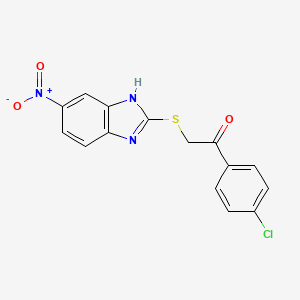
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, also known as CB-209036, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activity
Patel et al. (2011) and Patel et al. (2012) discuss the synthesis of certain compounds related to 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, demonstrating their potential antimicrobial activity against various bacterial strains like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011) (Patel & Patel, 2012).
Sharma et al. (2009) synthesized analogues with a similar structure and tested them for antimicrobial and antiviral activities, finding some effectiveness against Aspergillus niger and Candida albicans, indicating potential as antifungal agents (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
Antituberculosis and Cytotoxicity Studies
- In a study by Selvam Chitra et al. (2011), derivatives of 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone were synthesized and exhibited significant activity against Mycobacterium tuberculosis, with some compounds displaying no toxic effects against mouse fibroblasts (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Synthesis and Characterization of Derivatives
- Desai et al. (2017) and Abood et al. (2016) focus on the synthesis and characterization of novel derivatives of 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, which may have further applications in pharmaceutical research (Desai, Pandya, & Vaja, 2017) (Abood, Sha'aban, & Abd-Alhassan, 2016).
Photostabilizing Properties in Dyes
- Research by Jadhav et al. (2018) introduces phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes, demonstrating enhanced photostability and induced fluorescence properties, suggesting applications in materials science (Jadhav, Shinde, & Sekar, 2018).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYAJPWGQFDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

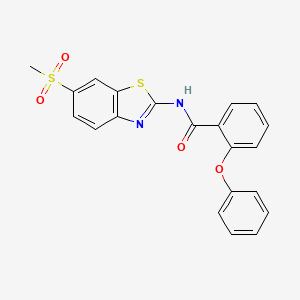

![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)

![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)
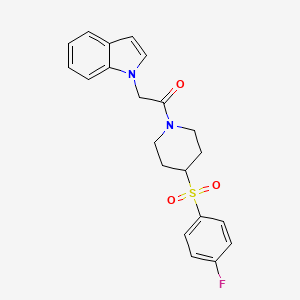
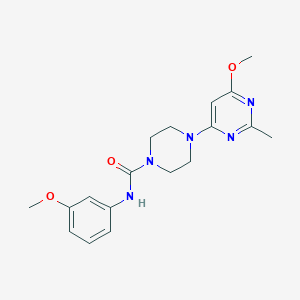
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
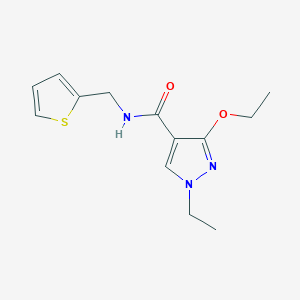
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)